molecular formula C13H15Cl2N3 B1438318 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine CAS No. 876299-38-6

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B1438318
CAS No.: 876299-38-6
M. Wt: 284.18 g/mol
InChI Key: OVROTJAOEPYTST-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group and a dichlorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 3,4-dichlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is often carried out in the presence of a catalyst such as potassium carbonate in tetrahydrofuran at room temperature. The intermediate product is then treated with trifluoroacetic acid in dichloromethane to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine is unique due to its specific combination of tert-butyl and dichlorophenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine (CAS Number: 876299-38-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The compound has the molecular formula C13H15Cl2N3C_{13}H_{15}Cl_2N_3 and a molecular weight of approximately 284.19 g/mol. Its structural characteristics contribute to its biological properties, particularly the presence of the tert-butyl group and dichlorophenyl moiety.

PropertyValue
CAS Number876299-38-6
Molecular FormulaC13H15Cl2N3
Molecular Weight284.19 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound were not detailed in the search results, similar pyrazole derivatives often utilize condensation reactions involving substituted phenyl and pyrazole precursors.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, comparable to established anti-inflammatory drugs like indomethacin . These findings suggest that this compound may also possess similar anti-inflammatory mechanisms.

Antimicrobial Activity

The biological evaluation of related compounds has demonstrated promising antimicrobial effects. A study focusing on phenylthiazole derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . Given the structural similarities between these compounds and this compound, it is plausible that the latter may exhibit comparable antimicrobial properties.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against MRSA . Although specific data for this compound is limited, its structural attributes suggest potential efficacy in similar assays.
  • Safety Profile : Toxicity assessments for related compounds have shown favorable profiles. For example, certain derivatives maintained over 100% cell viability in MCF-7 cells at concentrations significantly higher than their MICs . This indicates a potentially safe therapeutic window for compounds within this class.

Properties

IUPAC Name

5-tert-butyl-2-(3,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)8-4-5-9(14)10(15)6-8/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVROTJAOEPYTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655957
Record name 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876299-38-6
Record name 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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